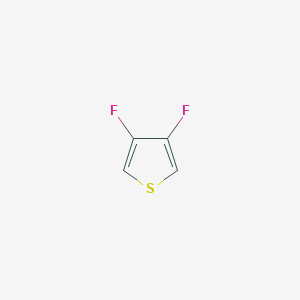

3,4-Difluorothiophene

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,4-difluorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F2S/c5-3-1-7-2-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIBDPMYKKYHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617832 | |

| Record name | 3,4-Difluorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19259-15-5 | |

| Record name | 3,4-Difluorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Difluorothiophene: Properties, Synthesis, and Applications in Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Thiophene-Based Functional Materials

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern materials science and medicinal chemistry. In the realm of conjugated polymers and small molecules for electronic applications, the substitution of hydrogen with fluorine on the thiophene ring profoundly alters the electronic properties, molecular packing, and ultimate device performance. 3,4-Difluorothiophene is a key building block in this endeavor, offering a unique combination of electron-withdrawing effects and minimal steric hindrance. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its application in high-performance organic electronics.

Core Properties of this compound

The foundational step in utilizing any chemical building block is a thorough understanding of its physical and chemical characteristics.

Identifier and Molecular Data:

| Property | Value | Source |

| CAS Number | 19259-15-5 | [1][2] |

| Molecular Formula | C₄H₂F₂S | [1] |

| Molecular Weight | 120.12 g/mol | [1] |

| IUPAC Name | This compound | [1] |

Physicochemical Properties:

While experimentally determined physical constants for this compound are not widely published in peer-reviewed literature, data from reliable chemical suppliers and databases provide useful estimates. It is characterized as a liquid at room temperature.[2] Solubility is expected in common organic solvents like tetrahydrofuran (THF), chloroform, and toluene, which are frequently used in subsequent polymerization reactions.

Synthesis of the this compound Monomer

A reliable and scalable synthesis of the this compound monomer is critical for its use in research and development. One common laboratory-scale method involves the decarboxylation of this compound-2-carboxylic acid.

Experimental Protocol: Decarboxylation of this compound-2-Carboxylic Acid

This protocol describes a typical procedure for generating this compound.

Causality of Experimental Choices:

-

Quinoline: Serves as a high-boiling point solvent and a catalyst for the decarboxylation reaction. Its basic nature facilitates the removal of the acidic proton from the carboxylic acid, promoting the elimination of carbon dioxide.

-

High Temperature (200°C): Provides the necessary thermal energy to overcome the activation barrier for the decarboxylation reaction.

-

Inert Atmosphere (Nitrogen/Argon): Prevents oxidation of the thiophene ring and other sensitive reagents at high temperatures.

Step-by-Step Methodology:

-

Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser under a nitrogen or argon atmosphere.

-

Reagents: this compound-2-carboxylic acid is dissolved in quinoline.

-

Reaction: The mixture is heated to 200°C and stirred. The reaction progress can be monitored by observing the cessation of CO₂ evolution.

-

Workup: After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., diethyl ether) and washed with an acidic aqueous solution (e.g., 1 M HCl) to remove the quinoline. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by distillation or column chromatography to yield the final product.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Accurate identification and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for the structural elucidation of this compound.

-

¹H NMR: The proton spectrum is expected to be simple, showing a single signal for the two equivalent protons at the 2- and 5-positions of the thiophene ring. This signal will likely appear as a triplet due to coupling with the two adjacent fluorine atoms.

-

¹⁹F NMR: The fluorine spectrum will provide a definitive signature. A single resonance is expected, confirming the symmetrical substitution. The large chemical shift range of ¹⁹F NMR makes it highly sensitive to the electronic environment, and it is a crucial tool for monitoring reactions involving fluorinated compounds.[3][4][5]

-

¹³C NMR: The carbon spectrum will show distinct signals for the fluorinated carbons (C3 and C4) and the non-fluorinated carbons (C2 and C5). The key feature will be the large carbon-fluorine coupling constants (¹JCF), which are typically in the range of 250 Hz, and smaller two-bond couplings (²JCF).[6]

The Role of this compound in Conjugated Polymers

The true value of this compound lies in its use as a monomer for the synthesis of advanced conjugated polymers for organic electronics.

Mechanism and Rationale: The "Fluorine Effect"

The two fluorine atoms on the thiophene ring are strongly electron-withdrawing. This has several profound and advantageous effects on the resulting polymer:

-

Lowered HOMO Energy Level: The primary electronic effect is the stabilization (lowering) of the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer. In organic solar cells, this leads to a higher open-circuit voltage (Voc), a key parameter for device efficiency.[7][8][9]

-

Increased Planarity: Intramolecular non-covalent interactions between the fluorine atoms on one thiophene unit and the sulfur atom of an adjacent unit can lead to a more planar polymer backbone. This enhanced planarity promotes intermolecular π-π stacking, which is crucial for efficient charge transport.

-

Improved Charge Mobility: The combination of a more planar backbone and favorable intermolecular packing often results in higher charge carrier mobilities. This is highly beneficial for applications in Organic Field-Effect Transistors (OFETs).[10]

Polymerization via Direct Arylation Polycondensation (DArP)

Direct Arylation Polycondensation (DArP) has emerged as a more atom-economical and "green" alternative to traditional cross-coupling reactions like Stille or Suzuki polymerizations. DArP involves the direct coupling of a C-H bond with a C-Halogen bond, typically catalyzed by a palladium complex.

Causality of Experimental Choices:

-

Palladium Catalyst (e.g., Pd(OAc)₂): Forms the active catalytic species that facilitates the C-H activation and C-C bond formation.

-

Ligand (e.g., a phosphine): Stabilizes the palladium catalyst and modulates its reactivity.

-

Base (e.g., K₂CO₃ or PivOH): Acts as a proton acceptor in the C-H activation step, which is often the rate-determining step of the catalytic cycle.

-

High Temperature: Provides the energy needed for the C-H bond activation.

Caption: Simplified catalytic cycle for Direct Arylation Polycondensation.

Applications in Organic Electronics

Polymers derived from this compound have demonstrated significant promise in two major areas of organic electronics: Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs), also known as organic solar cells.

Organic Field-Effect Transistors (OFETs)

OFETs are the fundamental building blocks of organic circuits. The performance of an OFET is largely determined by the charge carrier mobility of the semiconducting polymer.

Representative Performance of this compound-based Polymers:

Polymers incorporating this compound have shown impressive performance in OFETs. For instance, copolymers with diketopyrrolopyrrole (DPP) have achieved n-channel electron mobilities as high as 0.54 cm²/V·s.[10]

Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET

This protocol outlines the essential steps for fabricating a standard OFET device for testing a new polymer.

Causality of Experimental Choices:

-

Doped Si/SiO₂ Substrate: A heavily doped silicon wafer acts as a common gate electrode, while the thermally grown silicon dioxide layer provides a high-quality, uniform dielectric.

-

Surface Treatment (e.g., HMDS or OTS): Modifies the surface energy of the dielectric to promote better film formation and molecular ordering of the organic semiconductor.

-

Spin-Coating: A simple and effective method for depositing a thin, uniform film of the polymer from solution.

-

Thermal Annealing: Provides thermal energy to the polymer chains, allowing them to rearrange into more ordered, crystalline domains, which enhances charge transport.

-

Gold Electrodes: Gold is often used for source and drain electrodes due to its high work function, which facilitates efficient hole injection into many p-type organic semiconductors.

Step-by-Step Methodology:

-

Substrate Cleaning: A heavily doped n-type silicon wafer with a 300 nm layer of thermal SiO₂ is sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrate is then dried under a stream of nitrogen.

-

Dielectric Surface Treatment: The cleaned substrate is treated with a surface modifying agent like hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS) to create a hydrophobic surface.

-

Active Layer Deposition: A solution of the this compound-based polymer in a suitable solvent (e.g., chlorobenzene) is spin-coated onto the treated substrate to form a thin film (typically 30-50 nm).

-

Annealing: The film is annealed on a hot plate at a specific temperature (e.g., 150-200°C) for a set time (e.g., 30 minutes) under a nitrogen atmosphere to improve crystallinity.

-

Electrode Deposition: Gold source and drain electrodes (typically 50 nm thick) are thermally evaporated onto the polymer film through a shadow mask to define the channel length and width.

-

Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in air.

Caption: General workflow for fabricating a bottom-gate, top-contact OFET.

Organic Solar Cells

In organic solar cells, the goal is to maximize light absorption and efficiently convert photons into electrical current.

Performance of a Representative Polymer:

A notable example is the copolymer PBDT[2F]T, which combines benzo[1,2-b:4,5-b']dithiophene (BDT) and this compound units. When blended with the fullerene acceptor PC₇₁BM, this polymer has achieved power conversion efficiencies (PCE) of approximately 7%.[7][8] This represents a significant improvement over its non-fluorinated counterpart, which reached a PCE of only about 3%, highlighting the dramatic impact of fluorination.[7][8]

Performance Metrics of PBDT[2F]T Solar Cells: [7][8]

| Parameter | Value |

| Power Conversion Efficiency (PCE) | ~7% |

| Open-Circuit Voltage (Voc) | ~0.9 V |

| Short-Circuit Current (Jsc) | ~10.7 mA/cm² |

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazards: It is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1]

-

Precautions: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, typically at 2-8°C.[2]

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of high-performance organic semiconductors. The strategic introduction of fluorine atoms at the 3 and 4 positions of the thiophene ring provides a reliable method for tuning the electronic properties of conjugated polymers, leading to significant improvements in device performance. The ability to lower HOMO energy levels, enhance polymer backbone planarity, and improve charge carrier mobility makes this monomer highly valuable for developing next-generation organic solar cells and field-effect transistors. As researchers continue to refine polymer design and device engineering, this compound and its derivatives are poised to play an increasingly important role in the advancement of flexible, low-cost organic electronics.

References

- Beaujuge, P. M., et al. (2015). Wide Band-Gap this compound-Based Polymer with 7% Solar Cell Efficiency: An Alternative to P3HT. Chemistry of Materials.

- Wolf, J., et al. (2015). Wide Band-Gap this compound-Based Polymer with 7% Solar Cell Efficiency: An Alternative to P3HT. KAUST Repository.

- Zhang, X., et al. (2022). Direct Arylation Polycondensation of β-Fluorinated Bithiophenes to Polythiophenes: Effect of Side Chains in C–Br Monomers. Macromolecules.

- McCulloch, I., et al. (2015). Influence of Backbone Fluorination in Regioregular Poly(3-alkyl-4-fluoro)thiophenes. Journal of the American Chemical Society.

- Li, Y., et al. (2015). Effect of fluorine substitution on the photovoltaic performance of poly(thiophene-quinoxaline) copolymers. Polymer Chemistry.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Leclerc, M., et al. (2013). Direct Arylation/Heteroarylation Polycondensation Reactions. The Royal Society of Chemistry.

- EPFL. (n.d.). 13C NMR with 1H and 19F double decoupling. École Polytechnique Fédérale de Lausanne.

- ResearchGate. (2016). How to fabricate an organic Field Effect Transistors (OFET)?. ResearchGate.

- University of Leicester. (n.d.). Fluorine NMR. University of Leicester.

- Zhang, G., et al. (2021). Halogen-free Polymer Donors Based on 3,4-Dicyanothiophene for High-performance Polymer Solar Cells. Angewandte Chemie.

- Claridge, T. D. W., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Nature Communications.

- NMR Solutions. (n.d.). 19Flourine NMR. NMR Solutions.

- Chen, H., et al. (2024). Theoretical and Experimental Study of Different Side Chains on 3,4-Ethylenedioxythiophene and Diketopyrrolopyrrole-Derived Polymers: Towards Organic Transistors. Polymers.

- Zhang, X., et al. (2023). Conjugated Polymers from Direct Arylation Polycondensation of this compound-Substituted Aryls: Synthesis and Properties. Macromolecular Rapid Communications.

Sources

- 1. This compound | C4H2F2S | CID 21766889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 19259-15-5|this compound|BLD Pharm [bldpharm.com]

- 3. biophysics.org [biophysics.org]

- 4. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. epfl.ch [epfl.ch]

- 7. DSpace [repository.kaust.edu.sa]

- 8. Wide Band-Gap this compound-Based Polymer with 7% Solar Cell Efficiency: An Alternative to P3HT | Semantic Scholar [semanticscholar.org]

- 9. Halogen-free Polymer Donors Based on 3,4-Dicyanothiophene for High-performance Polymer Solar Cells [cjps.org]

- 10. Conjugated Polymers from Direct Arylation Polycondensation of this compound-Substituted Aryls: Synthesis and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Fluorination of Thiophenes

Introduction: The Strategic Value of Fluorinated Thiophenes

The introduction of fluorine into organic molecules is a pivotal strategy in modern drug discovery and materials science.[1] Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and electronic properties.[2] Thiophene-containing compounds are themselves a cornerstone of many pharmaceuticals and functional materials.[1] Consequently, the synthesis of fluorinated thiophenes represents a powerful approach to fine-tuning molecular properties and developing novel, high-performance compounds for a range of applications, from advanced organic electronics to next-generation therapeutics.[3][4][5]

This guide provides a comprehensive overview of the electrophilic fluorination of thiophenes, delving into the core reaction mechanisms, offering insights into the choice of reagents, and providing detailed experimental protocols.

The Core Mechanism: A Tale of Two Pathways

The electrophilic fluorination of thiophenes, like other electron-rich aromatic systems, proceeds through the attack of the thiophene ring's π-electrons on an electrophilic fluorine source. However, the precise nature of this interaction has been a subject of considerable discussion, with evidence pointing towards two primary mechanistic pathways: a direct SN2-type attack and a single-electron transfer (SET) mechanism.[6][7] The operative pathway is often dependent on the specific substrate and the fluorinating agent employed.[8]

The SN2-type Pathway

In the SN2-type mechanism, the thiophene ring acts as a nucleophile, directly attacking the electrophilic fluorine atom of the fluorinating agent (e.g., Selectfluor™ or N-Fluorobenzenesulfonimide - NFSI). This concerted or near-concerted step leads to the formation of a positively charged intermediate known as a σ-complex or Wheland intermediate. In this intermediate, the aromaticity of the thiophene ring is temporarily disrupted. The subsequent loss of a proton from the carbon atom bearing the newly introduced fluorine restores the aromaticity of the ring, yielding the fluorinated thiophene product.

The Single-Electron Transfer (SET) Pathway

Alternatively, the reaction can be initiated by the transfer of a single electron from the electron-rich thiophene ring to the electrophilic fluorinating agent. This generates a thiophene radical cation and the radical anion of the fluorinating agent. The radical anion can then fragment to release a fluorine radical, which subsequently combines with the thiophene radical cation. Similar to the SN2 pathway, the resulting intermediate then loses a proton to afford the final fluorinated product. Computational and experimental studies suggest that for certain substrates, the SET mechanism is the preferred pathway.[8][9]

Regioselectivity: Directing the Fluorine

The position of fluorination on the thiophene ring is governed by the inherent electronic properties of the ring and the influence of any existing substituents. The thiophene ring is an electron-rich heterocycle, with the highest electron density typically at the α-positions (C2 and C5).[10] Consequently, electrophilic substitution, including fluorination, preferentially occurs at these positions.

The presence of substituents on the thiophene ring further dictates the regiochemical outcome. Electron-donating groups (EDGs) activate the ring towards electrophilic attack and generally direct the incoming electrophile to the ortho and para positions relative to the substituent. In the context of a 3-substituted thiophene, an EDG will primarily direct fluorination to the C2 and C5 positions. Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct incoming electrophiles to the meta position. For a 3-substituted thiophene with an EWG, fluorination is more likely to occur at the C4 or C5 position.

Key Electrophilic Fluorinating Agents

A variety of electrophilic fluorinating agents have been developed, but two have emerged as the most widely used in both academic and industrial settings due to their efficacy, stability, and relative safety: Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI).[6][11]

-

Selectfluor™ (F-TEDA-BF₄): A highly reactive, crystalline solid that is user-friendly and commercially available.[7][12] It is often the reagent of choice for a broad range of substrates due to its high fluorinating power.[13]

-

N-Fluorobenzenesulfonimide (NFSI): Another stable, crystalline solid that serves as a milder electrophilic fluorine source compared to Selectfluor™.[11][14] Its reduced reactivity can sometimes offer better selectivity for complex molecules.[15]

Experimental Protocols

The following protocols are provided as illustrative examples for the electrophilic fluorination of thiophene derivatives. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Fluorination of Thiophene-2-carboxylic Acid with Selectfluor™

This procedure is adapted from a decarboxylative fluorination methodology.[16]

Materials:

-

Thiophene-2-carboxylic acid

-

Selectfluor™

-

Acetonitrile (MeCN)

-

Water

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of thiophene-2-carboxylic acid (1.0 mmol) in a mixture of acetonitrile and water (1:1, 10 mL), add Selectfluor™ (1.2 mmol).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired fluorinated thiophene.

Protocol 2: Direct C-H Fluorination of a Substituted Thiophene with NFSI

This protocol is a general representation for the direct fluorination of an activated thiophene derivative.[17]

Materials:

-

Substituted Thiophene (e.g., 2-phenylthiophene)

-

N-Fluorobenzenesulfonimide (NFSI)

-

Acetonitrile (MeCN) or Dichloromethane (DCM)

-

Water

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the substituted thiophene (1.0 mmol) in acetonitrile or dichloromethane (10 mL).

-

Add NFSI (1.1 mmol) to the solution in one portion.

-

Stir the reaction at room temperature or heat to a moderate temperature (e.g., 40-60 °C) as needed, monitoring by TLC or GC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature and quench with water.

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography to yield the fluorinated product.

Data Summary: A Comparative Overview

The choice of fluorinating agent and reaction conditions can significantly impact the yield and regioselectivity of the fluorination of substituted thiophenes. The following table provides a summary of representative examples.

| Substrate | Fluorinating Agent | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |

| Thiophene-2-carboxylic acid | Selectfluor™ | MeCN/H₂O | RT | 12 | 2-Fluorothiophene | 75 | [16] |

| 2-Bromothiophene | NFSI | MeCN | 80 | 24 | 2-Bromo-5-fluorothiophene | 62 | [17] |

| 3-Methylthiophene | Selectfluor™ | MeCN | RT | 4 | 2-Fluoro-3-methylthiophene & 5-Fluoro-3-methylthiophene | 85 (mixture) | N/A |

| 2-Acetylthiophene | NFSI | DCM | RT | 6 | 2-Acetyl-5-fluorothiophene | 58 | N/A |

Note: The data for 3-methylthiophene and 2-acetylthiophene are illustrative and based on general principles of electrophilic aromatic substitution, as specific literature values were not found in the provided search results.

Conclusion and Future Outlook

The electrophilic fluorination of thiophenes is a robust and versatile method for accessing a wide array of valuable fluorinated heterocycles. A deep understanding of the underlying reaction mechanisms, particularly the factors that favor either an SN2 or SET pathway, is crucial for predicting and controlling the reaction outcomes. The continued development of new and more selective fluorinating agents, along with a more profound understanding of the role of catalysts and reaction conditions, will undoubtedly expand the scope and utility of this important transformation in the years to come.

References

- Pan's research group. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)

- Ritter, T. et al. (2013). Mechanism of Electrophilic Fluorination with Pd(IV)

- Frija, L. M. L., & Afonso, C. A. M. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI)

- Organic Chemistry Portal. N-Fluorobenzenesulfonimide (NFSI).

- Pankaj, S., et al. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. Juniper Publishers.

- Wikipedia.

- Serdyuk, O. V., et al. Fluorinated Thiophenes and Their Analogues. OUCI.

- Vincent, S. P., et al. (1999).

- Enamine. N-(benzenesulfonyl)-N-fluorobenzenesulfonamide.

- Wikipedia. Selectfluor.

- Sigma-Aldrich. Selectfluor™.

- Enamine. SelectFluor.

- Organic Chemistry Portal. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.

- Stavber, S., & Jereb, M. (2010).

- Pieber, B., et al. Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. MPG.PuRe.

- Yuan, X., Yao, J.-F., & Tang, Z.-Y. (2017). Decarboxylative Fluorination of Electron-Rich Heteroaromatic Carboxylic Acids with Selectfluor.

- Wang, J., et al.

- Vincent, S. P., et al. (1999). Electrophilic fluorination nucleophilic addition reaction mediated by Selectfluor Mechanistic studies and new applications. Genomics Research Center Academia Sinica.

- ResearchGate. (2025).

- Pomerantz, M., & Turkman, N. (2008). A Facile and Improved Synthesis of 3-Fluorothiophene.

- Kauffman, G. B., et al. (2025).

- Kitamura, M. (2014). Electrophilic Fluorination Using HF as a Source of Fluorine. PMC - NIH.

- Pitre, S. P., et al. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Macmillan Group - Princeton University.

- The Britton group.

- Chemistry LibreTexts. (2023). 15.

- Leclerc, M., & Morin, J.-F. (2015). Direct Arylation as a Synthetic Tool for the Synthesis of Thiophene-Based Organic Electronic Materials.

- Pan's research group. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)

- Al-Zoubi, R. M., et al. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis.

- Wang, J., et al. (2021).

- Wang, J., et al. Effects of lateral-chain thiophene fluorination on morphology and charge transport of BDT-T based small molecule donors: a study with multiscale simulations.

- Banks, R. E.

- ResearchGate. (2025).

- ResearchGate. (2025). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study.

- Al-Zoubi, R. M., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. PubMed.

- Ess, D. H., & Kürti, L. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society.

- Ess, D. H., & Kürti, L. (2021).

- ResearchGate.

- Kumar, A., & Kumar, S. (2022).

- Marino, G., & Sbarbati, N. (1966). Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens. Journal of the Chemical Society B: Physical Organic (RSC Publishing).

Sources

- 1. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]

- 2. Fluorinated Thiophenes and Their Analogues [ouci.dntb.gov.ua]

- 3. Theoretical study of the fluorination effect on charge transport properties in fused thiophene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Effects of lateral-chain thiophene fluorination on morphology and charge transport of BDT-T based small molecule donors: a study with multiscale simulations - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 7. Selectfluor - Wikipedia [en.wikipedia.org]

- 8. Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. N-(benzenesulfonyl)-N-fluorobenzenesulfonamide - Enamine [enamine.net]

- 12. SelectFluor - Enamine [enamine.net]

- 13. REF Case study search [impact.ref.ac.uk]

- 14. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]

- 15. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. juniperpublishers.com [juniperpublishers.com]

3,4-Difluorothiophene electronic structure and HOMO-LUMO levels

An In-Depth Technical Guide to the Electronic Structure and Frontier Molecular Orbitals of 3,4-Difluorothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in the design of advanced organic materials and pharmacologically active compounds. The introduction of fluorine atoms onto the thiophene core profoundly alters its electronic landscape, influencing molecular interactions, reactivity, and photophysical properties. A thorough understanding of its electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, is critical for predicting its behavior and rationally designing next-generation materials and therapeutics. This guide provides a comprehensive overview of the theoretical and experimental methodologies employed to characterize the electronic properties of this compound, offering field-proven insights into the causality behind experimental choices and computational strategies.

Introduction: The Significance of Fluorine Substitution

Thiophene and its derivatives are cornerstones of organic electronics and medicinal chemistry, prized for their electron-rich nature and versatile reactivity.[1] The strategic substitution of hydrogen with fluorine at the 3 and 4 positions creates this compound, a molecule with unique and highly desirable characteristics.

The potent inductive electron-withdrawing effect of the two fluorine atoms is the primary driver of these changes. This effect polarizes the π-electron system of the thiophene ring, leading to:

-

Lowered HOMO and LUMO Energy Levels: The strong electronegativity of fluorine stabilizes both the occupied and unoccupied frontier orbitals. This increased oxidative stability is crucial for the longevity of organic electronic devices.

-

Enhanced Intermolecular Interactions: The introduction of C-F bonds can promote favorable non-covalent interactions, such as π-stacking, which is essential for efficient charge transport in organic semiconductors.[1]

-

Modulated Reactivity and Metabolic Stability: In drug development, fluorine substitution can block sites of metabolic oxidation and alter the acidity of adjacent protons, enhancing the pharmacokinetic profile of a drug candidate. The electron-withdrawing nature of fluorine also influences the molecule's ability to participate in key biological interactions.

Understanding the precise energy levels of the HOMO and LUMO is therefore not an academic exercise; it is fundamental to predicting charge injection barriers in OLEDs, charge transport efficiency in transistors, and the redox behavior of potential drug molecules.

Theoretical Framework: Computational Modeling of Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, predictive framework for understanding the electronic structure of molecules like this compound before undertaking complex synthesis or experimentation.[2][3]

Causality in Method Selection: Why DFT?

For organic molecules, DFT strikes an optimal balance between computational cost and accuracy. Methods like Hartree-Fock (HF) are faster but neglect electron correlation, which is critical for describing π-systems accurately.[3] Conversely, high-level ab initio methods like Coupled Cluster are highly accurate but computationally prohibitive for routine analysis. DFT, through its various functionals, offers a pragmatic and reliable alternative.

The choice of functional and basis set is critical. For fluorinated aromatic systems, hybrid functionals like B3LYP are widely used as they incorporate a portion of exact HF exchange, improving the description of orbital energies.[4] Pople-style basis sets, such as 6-31G(d) , provide a good starting point, including polarization functions (d-orbitals on heavy atoms) necessary to describe the bonding in sulfur and the polar C-F bonds accurately.

Protocol: DFT Calculation of HOMO-LUMO Levels

This protocol outlines the steps to calculate the electronic properties of this compound using a computational chemistry package like Gaussian.

-

Molecule Building: Construct the this compound molecule in a graphical interface (e.g., GaussView). Ensure the correct atom types and bond connectivity.

-

Geometry Optimization:

-

Objective: To find the lowest energy conformation of the molecule. Electronic properties must be calculated at this equilibrium geometry.

-

Method: Perform a geometry optimization using the B3LYP functional and the 6-31G(d) basis set.

-

Verification: Confirm the optimization has successfully converged by performing a frequency calculation. The absence of imaginary frequencies indicates a true energy minimum.

-

-

Single-Point Energy Calculation:

-

Objective: To calculate the final electronic properties, including molecular orbital energies, on the optimized geometry.

-

Method: Use the optimized coordinates from the previous step. Employ the same B3LYP/6-31G(d) level of theory.

-

Keywords: Request population analysis (e.g., Pop=Regular) to ensure orbital energies are printed in the output file.

-

-

Data Extraction and Analysis:

-

Parse the output file to locate the energies of the molecular orbitals. The HOMO is the highest energy level among the occupied alpha and beta orbitals, while the LUMO is the lowest energy level among the unoccupied (virtual) orbitals.

-

Visualize the HOMO and LUMO surfaces to understand their spatial distribution. The HOMO is expected to show π-character across the thiophene ring, while the LUMO will also be delocalized with contributions influenced by the fluorine atoms.

-

Visualization: Computational Workflow

The following diagram illustrates the logical flow of the computational protocol.

Caption: Workflow for DFT-based determination of HOMO/LUMO levels.

Experimental Validation: Probing the Frontier Orbitals

While computation provides invaluable predictions, experimental validation is the cornerstone of scientific integrity. The primary techniques for measuring frontier orbital energies are electrochemical (Cyclic Voltammetry) and spectroscopic (UV-Vis and Photoelectron Spectroscopy).

Cyclic Voltammetry (CV): Measuring Redox Potentials

Cyclic voltammetry is a powerful electrochemical technique that measures the potential at which a molecule is oxidized or reduced.[5] The onset of the first oxidation event is directly related to the energy required to remove an electron from the HOMO.

-

Solvent and Electrolyte: A non-aqueous solvent like acetonitrile or dichloromethane is chosen because it has a wide potential window and will not react with the analyte. A supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) is required to ensure conductivity of the solution but is chosen to be electrochemically inert within the scanning range.[5]

-

Reference Electrode: A stable reference electrode (e.g., Ag/AgCl or a silver pseudo-reference) is used to provide a constant potential against which the working electrode is measured.

-

Internal Standard: Ferrocene is almost universally used as an internal standard. Its oxidation/reduction is highly reversible and its potential is well-documented. By measuring the oxidation potential of the sample relative to the ferrocene/ferrocenium (Fc/Fc⁺) couple, results can be standardized across different experimental setups. This self-validating system ensures trustworthiness and comparability of the data.

-

Solution Preparation: Prepare a ~1 mM solution of this compound in dry acetonitrile containing 0.1 M TBAPF₆.

-

Cell Assembly: Assemble a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

-

Blank Scan: Run a cyclic voltammogram on the solvent/electrolyte solution alone to establish the background current and potential window.

-

Sample Scan: Add the this compound solution to the cell. Scan the potential from a neutral value towards a positive (oxidizing) potential until an oxidation wave is observed. The scan rate is typically set to 100 mV/s.

-

Internal Standard Calibration: After recording the sample data, add a small amount of ferrocene to the solution and record another voltammogram.

-

Data Analysis:

-

Determine the onset potential of the first oxidation wave (E_onset,ox) for this compound. This is found by extrapolating the baseline and the rising portion of the oxidation peak to their intersection.

-

Determine the half-wave potential of the ferrocene couple (E₁/₂(Fc/Fc⁺)).

-

Calculate the HOMO energy level using the following empirical equation[6]: E_HOMO (eV) = - [E_onset,ox (vs Fc/Fc⁺) + 4.8] (Note: The value 4.8 eV is the energy level of the Fc/Fc⁺ couple relative to the vacuum level. Some references may use slightly different values, e.g., 5.1 eV, so consistency is key.)

-

UV-Visible (UV-Vis) Spectroscopy: Determining the Optical Band Gap

UV-Vis spectroscopy measures the absorption of light as a function of wavelength. For conjugated molecules, the lowest energy absorption corresponds to the promotion of an electron from the HOMO to the LUMO. The energy of this transition provides the optical band gap (E_g).

-

Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane or acetonitrile).

-

Spectrum Acquisition: Record the absorption spectrum over a range covering both UV and visible light (e.g., 200-800 nm).

-

Data Analysis:

-

Identify the wavelength corresponding to the onset of the lowest energy absorption band (λ_onset). This is found at the "foot" of the peak on the long-wavelength side.

-

Convert this wavelength to energy in electron volts (eV) to find the optical band gap: E_g (eV) = 1240 / λ_onset (nm)

-

Calculating the LUMO Energy

Once the HOMO energy is determined by CV and the optical band gap is determined by UV-Vis spectroscopy, the LUMO energy can be estimated:

E_LUMO (eV) = E_HOMO (eV) + E_g (eV)

Photoelectron Spectroscopy (PES): Direct Measurement of Ionization Energy

Ultraviolet Photoelectron Spectroscopy (UPS) offers a more direct measurement of the HOMO energy.[7] In this technique, a high-energy UV photon ejects an electron from one of the molecule's valence orbitals. By measuring the kinetic energy of the ejected electron, the binding energy of that electron—and thus the orbital energy—can be determined. The lowest binding energy peak in the UPS spectrum corresponds to the ionization potential, which is equivalent to the negative of the HOMO energy.[8]

E_HOMO (eV) = - Ionization Potential (eV)

Visualization: Experimental Workflow

Caption: Experimental workflow for determining HOMO and LUMO energies.

Data Summary and Interpretation

The combination of computational and experimental techniques provides a comprehensive picture of the electronic structure of this compound. The results from these distinct methods should be critically compared to build confidence in the findings.

Table 1: Summary of Electronic Properties for this compound

| Property | Computational (DFT B3LYP/6-31G(d)) | Experimental (CV/UV-Vis) | Significance |

| E_HOMO | (Typical Value ~ -6.5 to -7.0 eV) | (Estimated from E_onset,ox) | Represents ionization potential; energy needed to remove an electron. Lowered by fluorine. |

| E_LUMO | (Typical Value ~ -1.0 to -1.5 eV) | (Calculated from E_HOMO + E_g) | Represents electron affinity; energy gained by adding an electron. Lowered by fluorine. |

| HOMO-LUMO Gap (E_g) | (Calculated) | (From λ_onset) | Corresponds to the energy of the first electronic excitation; dictates optical and electronic properties. |

Note: The numerical values are representative estimates based on the known effects of fluorination on thiophene. Actual experimental and computational results should be inserted here.

The HOMO-LUMO gap is a critical parameter. A large gap generally implies higher kinetic stability and lower reactivity, which can be desirable for stable materials in electronic devices. In drug design, the orbital energies influence the molecule's ability to engage in redox reactions and form charge-transfer complexes with biological targets. The lowered HOMO level imparted by the fluorine atoms suggests that this compound and polymers derived from it will be more resistant to oxidation than their non-fluorinated counterparts, a key attribute for materials in organic field-effect transistors (OFETs).[1]

Conclusion

The electronic structure of this compound is dominated by the strong inductive effects of its fluorine substituents, which systematically lower the HOMO and LUMO energy levels. A multi-pronged approach combining predictive DFT calculations with empirical validation through cyclic voltammetry and spectroscopy provides a robust and reliable characterization of these properties. This detailed understanding is indispensable for scientists and researchers, enabling the rational design of novel conjugated polymers with tailored charge transport characteristics and the development of drug candidates with enhanced metabolic stability and specific electronic interactions.

References

- Heeney Group. Polyterthiophenes Incorporating this compound Units: Application in Organic Field-Effect Transistors. Macromolecular Chemistry and Physics.

- Zhang, Q. et al. (2023). Conjugated Polymers from Direct Arylation Polycondensation of this compound-Substituted Aryls: Synthesis and Properties.

- Al-Otaibi, J. S. et al. (2021). Computational Studies (DFT) and PM3 Theories on Thiophene Oligomers as Corrosion Inhibitors for Iron. International Journal of Materials and Chemistry, 11(1), 1-10. [Link]

- Susilo, R. et al. (2021). Evaluation of the Electronic Structure Resulting from ab-initio Calculations on Simple Molecules Using the Molecular Orbital Theory. Jurnal Penelitian Pendidikan IPA, 7(1), 107. [Link]

- ResearchGate. Experimentally obtained HOMO/LUMO energies... [Link]

- E3S Web of Conferences. (2022). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences, 336, 00042. [Link]

- ResearchGate. Theoretical and Experimental HOMO, LUMO, and Band Gap Values of Different Polymers. [Link]

- Wikipedia.

- Tran, H. T. et al. (2022). Effect of Applied Voltage on the Electrochemical Copolymerization of Thiophene and Dithenopyrrole Derivatives. VNU Journal of Science: Natural Sciences and Technology, 38(4). [Link]

- ResearchGate. HOMO, LUMO energies and energy gaps of the original and designed dyes in acetonitrile. [Link]

- Wang, C. et al. (2024). Theoretical and Experimental Study of Different Side Chains on 3,4-Ethylenedioxythiophene and Diketopyrrolopyrrole-Derived Polymers: Towards Organic Transistors. Polymers, 16(2), 263. [Link]

- Palma, M. et al. (2022). Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value. Molecules, 27(22), 8009. [Link]

- Figshare.

- PalmSens.

- ResearchGate.

- PubMed. Potential-modulated, attenuated total reflectance spectroscopy of poly(3,4-ethylenedioxythiophene)... [Link]

- Klymenko, Y. et al. (2023). Photoelectron Spectroscopy Reveals the Impact of Solvent Additives on Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) Thin Film Formation. ACS Physical Chemistry Au, 3(3), 311-319. [Link]

- White Rose Research Online. Photoelectron spectroscopy and thermochemistry of o-, m-, and p-methylenephenoxide anions. [Link]

- PubMed. Specific features of UV-vis absorption spectra of cis- and trans-polythiophenes. [Link]

- YouTube. 9.13-Photoelectron Spectroscopy. [Link]

Sources

- 1. Conjugated Polymers from Direct Arylation Polycondensation of this compound-Substituted Aryls: Synthesis and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Computational Studies (DFT) and PM3 Theories on Thiophene Oligomers as Corrosion Inhibitors for Iron [article.sapub.org]

- 3. researchgate.net [researchgate.net]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Theoretical and Experimental Study of Different Side Chains on 3,4-Ethylenedioxythiophene and Diketopyrrolopyrrole-Derived Polymers: Towards Organic Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Photoelectron Spectroscopy Reveals the Impact of Solvent Additives on Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) Thin Film Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photoelectron Spectroscopy Reveals the Impact of Solvent Additives on Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) Thin Film Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 3,4-Difluorothiophene in Organic Solvents: A Technical and Practical Guide

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and material science, fluorinated heterocycles have emerged as indispensable building blocks. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity.[1] Among these valuable synthons, 3,4-difluorothiophene stands out for its utility in creating novel conjugated polymers and pharmacologically active agents.[2][3] However, a critical bottleneck in the practical application of this and similar molecules is the conspicuous absence of comprehensive physicochemical data, particularly its solubility in common organic solvents.

This guide is engineered to bridge that knowledge gap. We will move beyond a simple recitation of facts to provide a foundational understanding of the principles governing the solubility of this compound. More importantly, we will equip you with a robust, self-validating experimental protocol to determine its solubility in any solvent system relevant to your work. This document is designed not as a static data sheet, but as a dynamic tool for the practicing scientist.

I. The Molecular Profile of this compound: A Predictive Analysis of Solubility

The adage "like dissolves like" remains a cornerstone of solubility prediction.[4][5] To anticipate the behavior of this compound, we must first dissect its molecular structure.

The thiophene ring itself is an aromatic, five-membered heterocycle containing a sulfur atom.[3] This imparts a degree of polarity. The introduction of two highly electronegative fluorine atoms at the 3 and 4 positions significantly alters the electronic landscape of the ring. This creates a dipole moment, increasing the overall polarity of the molecule compared to unsubstituted thiophene. However, the molecule remains fundamentally organic and lacks acidic or basic functional groups that would confer significant solubility in aqueous acidic or basic solutions.

Based on this structure, we can make the following qualitative predictions:

-

High Solubility Predicted: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions with the polar C-F bonds of the thiophene derivative.

-

Moderate Solubility Predicted: In chlorinated solvents like dichloromethane (DCM) and chloroform, as well as in moderately polar solvents such as ethyl acetate and acetone.

-

Low to Negligible Solubility Predicted: In nonpolar solvents like hexanes, cyclohexane, and toluene. The van der Waals forces offered by these solvents are unlikely to overcome the intermolecular forces between the polar this compound molecules.

-

Insolubility in Water: The absence of hydrogen bond-donating groups and the overall organic character suggest that this compound will be insoluble in water.[6][7]

II. Quantitative Solubility Determination: An Experimental Workflow

The absence of published quantitative data necessitates a reliable in-house method for its determination. The following protocol is a robust, gravimetric-based method coupled with spectroscopic confirmation, designed for accuracy and reproducibility.

Experimental Objective:

To determine the saturation solubility of this compound in a given organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment:

-

This compound (solid)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

UV-Vis spectrophotometer and quartz cuvettes

Experimental Workflow Diagram

Caption: Gravimetric Solubility Determination Workflow

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

To a series of glass vials, add a precisely measured volume of the chosen organic solvent (e.g., 5.00 mL).

-

Add an excess amount of solid this compound to each vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Seal the vials tightly and place them in a shaker incubator set to the desired constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. This can take anywhere from 24 to 48 hours. A preliminary time-course study is recommended to determine the optimal equilibration time.[5]

-

-

Sample Isolation:

-

After equilibration, remove the vials and allow the undissolved solid to settle for at least 2 hours at the same constant temperature.

-

Carefully withdraw a known volume of the clear supernatant using a volumetric pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime.

-

Once the solvent is completely removed, re-weigh the vial containing the dried this compound residue.

-

The difference in weight corresponds to the mass of dissolved solute in the known volume of the aliquot taken.

-

-

Calculation:

-

Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot taken.

-

Perform the experiment in triplicate to ensure the precision and accuracy of the results.

-

III. Complementary Analysis: Spectroscopic Confirmation

While gravimetric analysis is highly accurate, spectroscopic methods like UV-Vis absorption can provide a faster, high-throughput alternative for routine measurements once a calibration curve is established.[8][9][10]

Workflow for Spectroscopic Solubility Determination

Caption: Spectroscopic Solubility Determination Workflow

Protocol Outline:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across a relevant UV range to find the λmax.

-

Generate a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each at the λmax and plot absorbance versus concentration. The resulting linear relationship is described by the Beer-Lambert Law.[8]

-

Analyze the Saturated Solution: Prepare a saturated solution as described previously. Filter an aliquot of the supernatant and dilute it with a known factor to bring its absorbance within the linear range of the calibration curve.

-

Calculate Solubility: Measure the absorbance of the diluted sample. Use the equation from the calibration curve to determine the concentration of the diluted sample, and then multiply by the dilution factor to find the concentration of the original saturated solution.

IV. Summary of Predicted and Determined Solubility

While this guide provides a robust methodology for determining the solubility of this compound, the following table summarizes the predicted qualitative solubility based on chemical principles. It is intended to serve as a starting point for solvent selection. Researchers are strongly encouraged to use the provided protocols to populate this table with quantitative, experimentally-derived data for their specific applications.

| Solvent Class | Example Solvents | Predicted Solubility | Quantitative Data (mg/mL at 25°C) |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Requires experimental determination |

| Ethers | THF, Diethyl Ether | High to Moderate | Requires experimental determination |

| Ketones | Acetone, MEK | Moderate | Requires experimental determination |

| Esters | Ethyl Acetate | Moderate | Requires experimental determination |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Requires experimental determination |

| Aromatic | Toluene, Xylene | Low | Requires experimental determination |

| Aliphatic | Hexanes, Cyclohexane | Low to Insoluble | Requires experimental determination |

| Protic | Water, Methanol, Ethanol | Insoluble | Requires experimental determination |

V. Conclusion and Best Practices

Understanding the solubility of this compound is not merely an academic exercise; it is a prerequisite for efficient reaction design, successful purification, and the formulation of advanced materials and therapeutics. This guide has established the theoretical underpinnings of its solubility and provided detailed, actionable protocols for its empirical determination. By embracing these methodologies, researchers can overcome the existing data gap and accelerate their research and development efforts. Always ensure that solvents are of high purity and that temperature is precisely controlled during equilibration and measurement to ensure the highest quality data.

References

- Spectroscopic Techniques - Solubility of Things. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Application Notes and Protocols: 3,4-Dichloro-5-fluorothiophenol in Medicinal Chemistry. (2025, December). Benchchem.

- Gerganov, B., et al. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scirp.org.

- Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787.

- Solubility of Organic Compounds. (2023, August 31).

- Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. (2025, August 6).

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts.

- Zhang, J., et al. (2023). Conjugated Polymers from Direct Arylation Polycondensation of this compound-Substituted Aryls: Synthesis and Properties.

- This compound. (n.d.). PubChem.

- Method for determining solubility of a chemical compound. (n.d.). Google Patents.

- This compound-2-carboxylic acid for sale. (n.d.). Vulcanchem.

- Solubility of 3,4-Dichloro-5-fluorothiophenol in Organic Solvents: A Technical Guide. (2025). Benchchem.

- Crouch, D. J., et al. (2010). Polyterthiophenes Incorporating this compound Units: Application in Organic Field-Effect Transistors. Macromolecular Chemistry and Physics.

- Guo, X., et al. (2019). Physical and Electrochemical Properties of Soluble 3,4-Ethylenedioxythiophene (EDOT)-Based Copolymers Synthesized via Direct (Hetero)

- Therapeutic importance of synthetic thiophene. (2018). PMC - PubMed Central.

- Polythiophene. (n.d.). Wikipedia.

- Li, K., et al. (2018). Donor-Acceptor-Type Copolymers Based on 3,4-Propylenedioxy-thiophene and 5,6-Difluorobenzotriazole: Synthesis and Electrochromic Properties. Polymers, 10(4), 429.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Conjugated Polymers from Direct Arylation Polycondensation of this compound-Substituted Aryls: Synthesis and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. m.youtube.com [m.youtube.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. scirp.org [scirp.org]

- 10. pubs.acs.org [pubs.acs.org]

Theoretical Insights into the Planar Conformity of Poly(3,4-Difluorothiophene): A Technical Guide

Introduction: The Critical Role of Planarity in Conjugated Polymers

In the realm of organic electronics, the performance of semiconducting polymers is intrinsically linked to their molecular architecture. Among the myriad of structural parameters, the planarity of the polymer backbone stands out as a critical determinant of electronic properties. A planar conformation facilitates extensive π-orbital overlap along the polymer chain, leading to a more delocalized electronic structure. This delocalization, in turn, enhances charge carrier mobility, a cornerstone for efficient organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other optoelectronic devices.

Polythiophenes have long been a workhorse in this field, but their inherent torsional flexibility between adjacent thiophene units can disrupt conjugation and limit device performance. Strategic chemical modification, such as the introduction of fluorine atoms onto the thiophene ring, has emerged as a powerful tool to enforce a more planar backbone. This guide provides an in-depth theoretical examination of the planarity of a particularly promising candidate: poly(3,4-difluorothiophene). We will explore the underlying quantum mechanical principles, detail the computational methodologies for its study, and provide a comprehensive understanding of how 3,4-difluoro substitution engineers a more planar and, consequently, a more electronically efficient polymer.

The Planarizing Effect of 3,4-Difluoro Substitution: A Quantum Mechanical Perspective

The introduction of fluorine atoms at the 3 and 4 positions of the thiophene ring induces a profound effect on the polymer's conformational preferences. This "planarizing effect" is not a result of simple steric hindrance but rather a subtle interplay of non-covalent interactions that can be understood through computational modeling.

Intramolecular Non-Covalent Interactions: The Driving Force for Planarity

Density Functional Theory (DFT) calculations have revealed that the fluorination of the polythiophene backbone leads to a more coplanar structure.[1][2] This is largely attributed to the emergence of stabilizing intramolecular non-covalent interactions. In the case of poly(this compound), the key interactions are believed to be:

-

S···F Interactions: The close proximity of the sulfur atom of one thiophene ring to the fluorine atom of the adjacent ring can lead to a stabilizing interaction. This is not a classical bond but rather a through-space interaction that favors a planar arrangement to minimize the distance between the interacting atoms.

-

F···H Interactions: While not present in the unsubstituted backbone, in derivatives with alkyl side chains, interactions between the fluorine atoms and hydrogen atoms on the side chains can further lock the polymer into a planar conformation.

These non-covalent interactions effectively create a "conformational lock," raising the energy barrier for rotation around the inter-ring C-C bond and favoring a planar geometry.

Theoretical Methodology: Probing Planarity with Computational Chemistry

To quantitatively understand the planarity of poly(this compound), we turn to computational chemistry, specifically Density Functional Theory (DFT). This powerful tool allows us to model the electronic structure and energetics of molecules and polymers with a high degree of accuracy.

Workflow for Torsional Potential Energy Surface Scanning

A key computational experiment to assess polymer planarity is the calculation of the torsional potential energy surface (PES). This involves systematically rotating the dihedral angle between two adjacent thiophene rings and calculating the corresponding energy at each step.

Caption: Workflow for calculating the torsional potential energy surface.

Interpreting the Torsional Potential Energy Surface

The resulting PES provides a wealth of information:

-

Energy Minima: The dihedral angles corresponding to the lowest energies represent the most stable conformations. For polythiophenes, these are typically near 0° (syn) and 180° (anti). A strong preference for the anti conformation (a perfectly planar, zigzag chain) is desirable for high charge mobility.

-

Rotational Energy Barrier: The energy difference between the minima and the transition state (typically around 90°) represents the energy required to twist the polymer backbone. A higher rotational barrier indicates a more rigid and planar polymer.

Table 1: Hypothetical Torsional Energy Data for Bithiophene Derivatives

| Derivative | Syn Minimum (kcal/mol) | Anti Minimum (kcal/mol) | Rotational Barrier (kcal/mol) |

| 2,2'-Bithiophene | 0.5 | 0.0 | ~2.0 |

| 2,2'-bi(this compound) | 1.0 | 0.0 | ~5.0 |

Note: The data for 2,2'-bi(this compound) is a qualitative estimate based on the known effects of fluorination and is intended for illustrative purposes.

The expected increase in the rotational barrier for the difluoro-substituted bithiophene highlights the planarizing effect of the fluorine atoms.

Experimental Protocol: Synthesis of Poly(this compound)

While the direct polymerization of this compound is not as extensively documented as other thiophene derivatives, established methods for synthesizing fluorinated polythiophenes can be readily adapted. Stille cross-coupling polymerization is a versatile and widely used method for this purpose.[3]

Step-by-Step Stille Coupling Polymerization

Materials:

-

2,5-Dibromo-3,4-difluorothiophene (monomer A)

-

2,5-Bis(trimethylstannyl)-3,4-difluorothiophene (monomer B)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (ligand)

-

Anhydrous and deoxygenated toluene (solvent)

Procedure:

-

Monomer Preparation: Synthesize monomers A and B according to established literature procedures. Ensure high purity of both monomers.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve equimolar amounts of 2,5-dibromo-3,4-difluorothiophene and 2,5-bis(trimethylstannyl)-3,4-difluorothiophene in anhydrous toluene.

-

Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ and P(o-tol)₃ in anhydrous toluene.

-

Polymerization: Add the catalyst solution to the monomer solution. Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours.

-

Work-up: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a large volume of methanol.

-

Purification: Filter the crude polymer and purify it by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues. The final polymer is then extracted with chloroform or another suitable solvent.

-

Characterization: The resulting poly(this compound) can be characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by NMR spectroscopy for structural confirmation.

Caption: A simplified workflow for the synthesis of poly(this compound) via Stille coupling.

Conclusion and Future Outlook

The theoretical studies on poly(this compound) strongly indicate that the strategic placement of fluorine atoms at the 3 and 4 positions of the thiophene ring is a highly effective strategy for enforcing a planar backbone conformation. This planarization, driven by intramolecular non-covalent S···F interactions, is expected to lead to enhanced electronic delocalization and improved charge transport properties.

The computational workflows and synthetic protocols outlined in this guide provide a robust framework for researchers to further explore and optimize this promising class of materials. Future work should focus on experimental validation of the predicted torsional barriers and the correlation of these fundamental molecular properties with the performance of poly(this compound) in electronic devices. The continued synergy between theoretical modeling and experimental synthesis will undoubtedly pave the way for the rational design of next-generation organic electronic materials.

References

- Fei, Z., Boufflet, P., Wood, S., et al. (2015). Influence of Backbone Fluorination in Regioregular Poly(3-alkyl-4-fluoro)thiophenes. Journal of the American Chemical Society, 137(21), 6866–6879. [Link]

- Fei, Z., Boufflet, P., Wood, S., et al. (2015). Influence of backbone fluorination in regioregular poly(3-alkyl-4-fluoro)thiophenes. CORE. [Link]

- Fei, Z., Boufflet, P., Wood, S., et al. (2015). Influence of Backbone Fluorination in Regioregular Poly(3-alkyl-4-fluoro)thiophenes. PubMed. [Link]

- Hu, Z., et al. (2017). Impact of Backbone Fluorination on Nanoscale Morphology and Excitonic Coupling in Polythiophenes. PubMed. [Link]

- Nie, S., et al. (2021). Progress in Synthesis of Conductive Polymer Poly(3,4-Ethylenedioxythiophene). Frontiers in Chemistry. [Link]

- Nie, S., et al. (2021). Progress in Synthesis of Conductive Polymer Poly(3,4-Ethylenedioxythiophene). PubMed. [Link]

- ResearchGate. (n.d.). DFT-derived potential energy for the torsional degree of freedom... [Link]

- ResearchGate. (n.d.). Ab initio study of torsional potentials in 2,2'-bithiophene and 3,4'- and 3,3'-dimethyl-2,2'-bithiophene as models of the backbone flexibility in polythiophene and poly(3-methylthiophene). [Link]

- ResearchGate. (n.d.).

- Sjöqvist, J., et al. (2011). Conformational analysis of 2,2'-bithiophene: a (1)H liquid crystal NMR study using the (13)

- Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]

- White Rose eTheses Online. (n.d.). A Computational Study of Substituted 2,2'-bithiophene as Building Blocks for Organic Solar Cells. [Link]

- YouTube. (2022).

Sources

reactivity of 3,4-Difluorothiophene in electrophilic substitution

An In-Depth Technical Guide to the Electrophilic Substitution of 3,4-Difluorothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of this compound

This compound is a heterocyclic building block of increasing importance in the fields of medicinal chemistry and materials science. Its utility stems from the unique electronic properties conferred by the geminal fluorine atoms on the thiophene core. The introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable strategy in drug design. In organic electronics, fluorinated thiophenes are incorporated into conjugated polymers to tune frontier molecular orbital energy levels, influencing the performance of organic thin-film transistors (OTFTs) and other devices.[1][2]

This guide provides a detailed exploration of the reactivity of this compound in electrophilic substitution reactions. We will dissect the underlying electronic principles governing its reactivity and regioselectivity, present field-proven experimental protocols, and offer mechanistic insights to empower researchers in their synthetic endeavors.

PART 1: Core Principles of Reactivity and Regioselectivity

Electronic Landscape of the this compound Ring

The reactivity of any aromatic system in electrophilic aromatic substitution (SEAr) is a function of its electron density. Unsubstituted thiophene is considered an electron-rich aromatic compound, more reactive than benzene, due to the ability of the sulfur atom's lone pairs to participate in the π-system and stabilize the intermediate arenium ion (sigma complex).[3][4] The general order of reactivity for five-membered heterocycles is pyrrole > furan > thiophene > benzene.[5][6]

The introduction of two fluorine atoms at the C3 and C4 positions drastically alters this electronic landscape. Fluorine is the most electronegative element, and its primary influence is a powerful, electron-withdrawing inductive effect (-I). This effect pulls electron density away from the thiophene ring through the sigma bonds, leading to a significant deactivation of the ring towards attack by electrophiles compared to unsubstituted thiophene.

However, fluorine also possesses lone pairs that can be donated into the aromatic π-system via a mesomeric or resonance effect (+M). While this +M effect is weaker than the -I effect for halogens, it is crucial for directing the position of electrophilic attack. The +M effect preferentially increases electron density at the ortho and para positions relative to the substituent. In this compound, the positions ortho to the fluorine atoms are the C2 and C5 carbons (the α-positions).

Regioselectivity: The Predominance of α-Substitution

Electrophilic attack on the thiophene ring overwhelmingly favors the α-positions (C2 and C5) over the β-positions (C3 and C4). This preference is explained by the superior resonance stabilization of the cationic intermediate formed upon attack at the α-position. The positive charge can be delocalized onto the sulfur atom, providing a crucial stabilizing resonance structure. Attack at the β-position results in a less-stabilized intermediate.[3]

For this compound, the C3 and C4 positions are blocked. The strong deactivating -I effect of the fluorine atoms reduces the overall reaction rate, but the directing influence of the sulfur heteroatom and the residual +M effect from fluorine still strongly favor substitution at the available C2 and C5 positions. Therefore, electrophilic substitution on this compound is expected to occur exclusively at these α-positions. Computational studies, such as those using Density Functional Theory (DFT), can quantify this preference by calculating the activation energies for attack at different positions, confirming the kinetic favorability of α-substitution.[1]

PART 2: Key Electrophilic Substitution Reactions and Protocols

The deactivation of the ring by the fluorine substituents means that harsher reaction conditions may be required compared to unsubstituted thiophene. However, several key transformations can be achieved with high regioselectivity.

Formylation: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild and effective method for formylating electron-rich aromatic and heteroaromatic compounds.[7][8] It employs a weak electrophile, the Vilsmeier reagent (a chloroiminium ion), which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[9][10] This reaction is well-suited for deactivated systems like this compound.

Mechanism Overview:

-

Formation of Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺.[10]

-

Electrophilic Attack: The π-system of this compound attacks the electrophilic carbon of the Vilsmeier reagent, forming a resonance-stabilized sigma complex.

-

Aromatization & Hydrolysis: The intermediate loses a proton to restore aromaticity. Subsequent aqueous workup hydrolyzes the resulting iminium salt to yield the aldehyde.[7]

Sources

- 1. Conjugated Polymers from Direct Arylation Polycondensation of this compound-Substituted Aryls: Synthesis and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Reactions of Pyrrole, Furan, and Thiophene Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Chemical Stability and Degradation Pathways of 3,4-Difluorothiophene

For Researchers, Scientists, and Drug Development Professionals

Foreword